molecular formula C12H14N2O3 B6606251 tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate CAS No. 2839156-48-6

tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate

Cat. No.: B6606251
CAS No.: 2839156-48-6
M. Wt: 234.25 g/mol
InChI Key: YWNKUYAETBYCOL-UHFFFAOYSA-N
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Description

tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.2512 g/mol . This compound is characterized by the presence of a tert-butyl group, an ethynyl group, and a pyrimidinyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate typically involves the following steps:

Chemical Reactions Analysis

tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.

Properties

IUPAC Name

tert-butyl 2-(2-ethynylpyrimidin-5-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-5-10-13-6-9(7-14-10)16-8-11(15)17-12(2,3)4/h1,6-7H,8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNKUYAETBYCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CN=C(N=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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